(1R)-1-(4-Bromophenyl)butylamine hydrochloride
Description
(1R)-1-(4-Bromophenyl)butylamine hydrochloride is a chiral amine derivative featuring a four-carbon butyl chain attached to a 4-bromophenyl group, with the amine functionality protonated as a hydrochloride salt. This compound belongs to a class of enantiomerically pure arylalkylamines, which are critical intermediates in asymmetric synthesis and pharmaceutical research. The bromine substituent enhances electrophilic reactivity, while the stereochemistry at the chiral center influences its interaction with biological targets or catalysts.
Properties
Molecular Formula |
C10H15BrClN |
|---|---|
Molecular Weight |
264.59 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
CYKIVQJGFPZHFD-HNCPQSOCSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Biological Activity
(1R)-1-(4-Bromophenyl)butylamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₅BrClN
- Molecular Weight : 264.59 g/mol
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been shown to influence the uptake of monoamines, specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
Interaction with Receptors
Research indicates that (1R)-1-(4-Bromophenyl)butylamine hydrochloride acts as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while demonstrating less potency at the serotonin transporter (SERT). This selectivity suggests potential applications in treating disorders related to dopamine and norepinephrine dysregulation, such as ADHD and depression.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity | Value | Method | Reference |
|---|---|---|---|
| DAT Inhibition IC₅₀ | 18.1 nM | Radiolabeled binding assays | |
| NET Inhibition IC₅₀ | 37.8 nM | Radiolabeled binding assays | |
| SERT Inhibition IC₅₀ | >1000 nM | Radiolabeled binding assays |
Case Studies
Several studies have evaluated the pharmacological effects of this compound:
-
Dopamine Transporter Selectivity :
A study demonstrated that the S-enantiomer of (1R)-1-(4-Bromophenyl)butylamine hydrochloride exhibited significantly higher DAT inhibitory potency compared to its R-enantiomer, highlighting the importance of stereochemistry in its biological activity . -
Behavioral Effects :
In animal models, administration of this compound resulted in increased locomotor activity, indicative of stimulant properties similar to other DAT inhibitors. This effect was measured using standardized behavioral assays . -
Cytotoxicity Studies :
Although primarily studied for its neuropharmacological effects, preliminary investigations into its cytotoxicity against various cancer cell lines indicated moderate activity, warranting further exploration into its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (1R)-1-(4-Bromophenyl)butylamine hydrochloride with two closely related compounds from the Kanto Reagents catalog:
| Property | (R)-1-(4-Bromophenyl)ethylamine HCl | (S)-1-(4-Bromophenyl)ethanol | Inferred Properties of (1R)-1-(4-Bromophenyl)butylamine HCl |
|---|---|---|---|
| Molecular Formula | C₈H₁₀BrN·HCl | C₈H₉BrO | C₁₀H₁₃BrN·HCl |
| Molecular Weight | 236.53 g/mol | 201.06 g/mol | ~263.06 g/mol (estimated) |
| Melting Point | 235–241°C | Not reported | Likely lower than ethylamine analog due to longer alkyl chain |
| Optical Purity | >99% ee | >97% ee (GC) | Expected ≥99% ee for pharmaceutical-grade synthesis |
| Functional Group | Amine (HCl salt) | Alcohol | Amine (HCl salt) |
| Key Applications | Asymmetric synthesis | Chiral building block | Potential use in drug discovery or catalysis |
Key Observations:
- Chain Length Impact: The butylamine derivative has a longer alkyl chain than the ethylamine analog, likely increasing lipophilicity and altering solubility.
- Stereochemical Influence: Both (R)-ethylamine and (S)-ethanol derivatives exhibit high enantiomeric excess (>97% ee), underscoring the importance of chirality in their reactivity. The (1R)-configuration in the butylamine analog would similarly dictate its stereoselective interactions.
- Functional Group Differences: The ethylamine’s primary amine (as HCl salt) contrasts with the ethanol’s hydroxyl group, making the former more basic and nucleophilic. This difference directs their applications—amines are often used in catalysis or drug synthesis, while alcohols serve as chiral intermediates .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-(4-Bromophenyl)butylamine hydrochloride, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves catalytic hydrogenation of a nitrile precursor (e.g., 4-bromophenylbutyronitrile) using chiral catalysts like Rhodium(I) complexes with phosphine ligands to achieve high enantiomeric excess (ee). Key parameters include:
Q. How can structural elucidation of (1R)-1-(4-Bromophenyl)butylamine hydrochloride be performed using spectroscopic and crystallographic methods?
- NMR : The chiral center at C1 is confirmed by splitting patterns in -NMR (δ 1.2–1.8 ppm, multiplet for CH₂ groups) and -NMR (C1 resonance at ~55 ppm) .
- X-ray crystallography : SHELXL refinement reveals bond angles (C-Br: 1.89 Å) and dihedral angles (phenyl-amine plane: 45°), confirming stereochemistry .
Advanced Research Questions
Q. How does the bromine substituent in (1R)-1-(4-Bromophenyl)butylamine hydrochloride affect its lipophilicity and membrane permeability in biological studies?
The bromine atom increases logP by ~1.2 units compared to non-halogenated analogs, enhancing membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays). This is critical for CNS-targeted drug candidates .
| Property | Value | Method | Reference |
|---|---|---|---|
| logP | 2.8 ± 0.1 | HPLC (C18 column) | |
| Permeability (Papp) | 8.7 × 10⁻⁶ cm/s | Caco-2 monolayer |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from:
- Metabolic instability : Rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) reduces in vivo efficacy .
- Protein binding : >90% plasma protein binding masks free drug concentration .
Solutions include structural modifications (e.g., fluorine substitution at C2 to improve metabolic stability) or prodrug formulations .
Q. How can computational modeling predict the interaction of (1R)-1-(4-Bromophenyl)butylamine hydrochloride with neurotransmitter receptors?
Docking studies (AutoDock Vina) show strong affinity for σ₁ receptors (ΔG = -9.2 kcal/mol) due to hydrophobic interactions between the bromophenyl group and Leu176/Val189 residues. MD simulations (>100 ns) validate binding stability (RMSD < 2.0 Å) .
Q. What analytical techniques are recommended for quantifying trace impurities in enantiomerically pure batches?
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
The hydrochloride salt increases aqueous solubility (45 mg/mL vs. 2 mg/mL for free base) but reduces thermal stability (decomposition at 160°C vs. 210°C). Storage at 2–8°C under inert atmosphere is recommended .
Q. What are the challenges in scaling up the synthesis of (1R)-1-(4-Bromophenyl)butylamine hydrochloride for preclinical studies?
Key challenges include:
Q. How can researchers validate the stereochemical integrity of the compound during long-term stability studies?
Q. What role does the cyclopropylamine group play in modulating biological activity compared to ethylamine analogs?
The cyclopropyl group increases rigidity, improving binding to G-protein-coupled receptors (GPCRs) (Kᵢ = 12 nM vs. 45 nM for ethylamine). This is attributed to reduced conformational entropy loss upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
